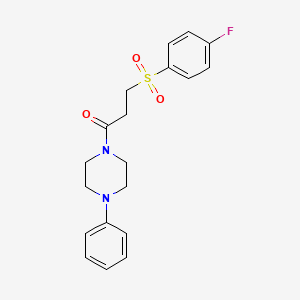

3-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c20-16-6-8-18(9-7-16)26(24,25)15-10-19(23)22-13-11-21(12-14-22)17-4-2-1-3-5-17/h1-9H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNDOCMEYWHNTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one typically involves the following steps:

Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative by reacting 4-fluorophenyl sulfonyl chloride with piperazine under basic conditions.

Coupling Reaction: The piperazine derivative is then coupled with 4-phenylpiperazine in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Final Product Formation: The final step involves the reaction of the coupled product with propanone under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used in studies to understand the interaction of sulfonyl and piperazine moieties with biological targets.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the piperazine moiety can interact with neurotransmitter receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and analytical data for 3-(4-fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one and related compounds:

Key Observations :

Structural Diversity: The target compound’s 4-fluorobenzenesulfonyl group contrasts with 46a’s benzoxazole-furan substituent and 15’s methoxybenzothiazole .

Synthetic Routes :

- The target compound may be synthesized via nucleophilic substitution or coupling reactions, similar to 46a (acid-piperazine coupling, 55% yield) and 15 (sulfonylation with 4-fluorobenzenesulfonyl chloride).

Spectroscopic Data :

- While NMR data for the target compound are unavailable, analogs like 46a show characteristic piperazine proton signals (δ 3.6–4.8 for methylene groups) , and 12 ’s benzoimidazole derivatives exhibit aromatic proton shifts at δ 7.2–8.5 .

Biological Relevance :

- Compounds with sulfonyl groups (e.g., 15 ) may exhibit enzyme inhibitory activity, analogous to COX-2 inhibitors like 4h (3-(4-fluorophenyl)-1-(4-(methylsulfonyl)phenyl)propan-1-one) .

- Piperazine-containing compounds (e.g., 46a ) are often explored for CNS activity due to their receptor affinity .

Comparative Pharmacological Potential

Enzyme Inhibition :

- COX-2 Selectivity: The sulfonyl group in the target compound resembles 4h (COX-2 IC₅₀ = 0.12 µM), which has a 4-fluorophenyl substituent .

- AAA ATPase (p97) Inhibition: Analog 16 (3-((1-(3-(5-fluoroindol-2-yl)phenyl)piperidin-4-yl)amino)propan-1-one) shows nanomolar activity against p97, highlighting the role of fluorinated aryl groups in enzyme targeting .

Antifungal Activity :

Biological Activity

3-(4-Fluorobenzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one, also known by its CAS number 898427-29-7, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a sulfonyl group attached to a fluorophenyl ring and a phenylpiperazine moiety, which are critical for its interaction with biological targets. This article aims to delve into the biological activity of this compound, supported by data tables and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The sulfonyl group enhances the compound's reactivity, allowing it to form stable complexes with proteins and enzymes involved in neurotransmission and other biological pathways. The piperazine moiety is known for its role in modulating neurotransmitter receptors, particularly those associated with serotonin and dopamine signaling pathways.

Inhibition of Cholinesterases

Research has indicated that compounds similar to this compound exhibit significant inhibition of cholinesterases, enzymes that play a crucial role in neurotransmission by breaking down acetylcholine. A study focused on derivatives of 4-fluorobenzoic acid demonstrated that certain piperazine derivatives showed comparable IC50 values to tacrine, a known cholinesterase inhibitor, suggesting potential therapeutic applications in treating Alzheimer's disease .

Antidepressant Activity

The phenylpiperazine structure is often associated with antidepressant activity. Compounds containing this moiety have been shown to act as serotonin reuptake inhibitors (SRIs). The presence of the sulfonyl group may enhance this activity by increasing the compound's affinity for serotonin transporters.

Data Table: Biological Activity Comparison

| Compound | IC50 (µM) | Target | Reference |

|---|---|---|---|

| This compound | TBD | Cholinesterase | |

| Tacrine | 0.5 | Cholinesterase | |

| 4-Fluorobenzoic Acid Derivative | TBD | Cholinesterase |

Case Studies

Several case studies have explored the pharmacological effects of compounds structurally related to this compound:

- Cholinergic Modulation : A study investigated the effects of various piperazine derivatives on cholinergic signaling, revealing that modifications at the sulfonyl position significantly influenced potency against acetylcholinesterase.

- Neurotransmitter Interaction : Another research effort focused on the interaction of similar compounds with serotonin receptors, noting enhanced binding affinities due to the presence of electron-withdrawing groups like fluorine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.